

An In-depth Technical Guide to the Preclinical Data of PQR620

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Compound of Interest

Compound Name: PQR620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for **PQR620**, a novel, potent, and selective dual mTORC1/2 kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of **PQR620**'s pharmacological profile and mechanism of action.

Introduction

PQR620 is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.^{[1][2][3]} The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many cancers and neurological disorders.^{[1][2][4]} Unlike first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1, **PQR620** is a second-generation inhibitor that directly targets the kinase domain of mTOR, leading to a more complete blockade of mTOR signaling.^[3] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating both solid tumors and central nervous system (CNS) disorders.^{[5][6][7]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **PQR620**.

Table 1: In Vitro Activity of **PQR620**

Parameter	Value	Cell Line / System	Source
Binding Affinity			
mTOR Ki	6 nM	Enzymatic Assay	[2]
mTOR Ki	10.8 nM	Enzymatic Assay	[8]
PI3K α Ki	4.2 μ M	Enzymatic Assay	[8]
Selectivity (PI3K α /mTOR)	>1000-fold	Enzymatic Binding Assays	[4][9]
Signaling Inhibition			
p-PKB (Ser473) IC50	0.2 μ M (200 nM)	A2058 Melanoma	[4][9]
p-S6 (Ser235/236) IC50	0.1 μ M (100 nM)	A2058 Melanoma	[4][9]
Anti-proliferative Activity			
Mean IC50	919 nM	66 Cancer Cell Lines	[8]
Median IC50	250 nM	44 Lymphoma Cell Lines	[9]
Median IC50 (B-cell tumors)	250 nM	Lymphoma Cell Lines	[9]
Median IC50 (T-cell tumors)	450 nM	Lymphoma Cell Lines	[9]

Table 2: Pharmacokinetics of **PQR620** in Male C57BL/6J Mice (Single Oral Dose)

Parameter	Plasma	Brain	Muscle	Source
Dose	50 mg/kg	50 mg/kg	50 mg/kg	[1][2]
Cmax (Maximum Concentration)	4.8 µg/mL	7.7 µg/mL	7.6 µg/mL	[1][2]
Tmax (Time to Cmax)	30 minutes	30 minutes	2 hours	[1][2]
t1/2 (Half-life)	~5 hours	~5 hours	Not Reported	[1][2]
AUC0-8h (Total Exposure)	20.5 µgh/mL	30.6 µgh/mL	32.3 µg*h/mL	[1][2]
Brain:Plasma Ratio	~1.6	-	-	[7]

Table 3: In Vivo Efficacy of **PQR620**

Indication	Model	Treatment Regimen	Key Findings	Source
Ovarian Carcinoma	OVCAR-3 Xenograft	Daily, oral dosing	Effectively attenuated tumor growth.	[1] [2] [5] [6]
Lymphoma (DLBCL)	SU-DHL-6 & RIVA Xenografts	100 mg/kg/day, oral, for 14-21 days	2-fold decrease in tumor volume vs. control. Synergistic effect with venetoclax.	[3] [9]
Non-Small Cell Lung Cancer	pNSCLC-1 Xenograft	30 mg/kg/day, oral, for 21 days	Robustly inhibited xenograft growth.	[10]
Tuberous Sclerosis (Epilepsy)	TSC Mouse Model	Daily dosing	Attenuated epileptic seizures.	[5] [6]
Chronic Epilepsy	Mouse Model	Tolerable doses	Significantly increased seizure threshold.	[7]

Table 4: Tolerability of **PQR620**

Species	Study Type	Maximum Tolerated Dose (MTD)	Observations	Source
Mice	Single Dose	150 mg/kg	Excellent tolerability observed.	[1] [2]
Rats	14-day GLP Toxicology	30 mg/kg	Very good tolerability; minor, dose-related changes in body weight and blood count.	[1] [2]

Experimental Protocols

3.1 In Vitro Kinase and Cell-Based Assays

- **Enzymatic Binding Assays:** The binding affinity (K_i) of **PQR620** to mTOR and PI3K α was determined using standard enzymatic assays. These assays typically involve incubating the purified enzyme with the inhibitor at various concentrations and a labeled ligand to determine the displacement and calculate the inhibition constant.[\[4\]](#)[\[8\]](#)
- **Cellular Signaling Inhibition:** To measure the inhibition of downstream mTOR signaling, cell lines such as A2058 melanoma were stimulated and then treated with varying concentrations of **PQR620**.[\[4\]](#) The phosphorylation status of key mTORC1 and mTORC2 substrates, such as ribosomal protein S6 (a downstream target of S6K, regulated by mTORC1) and AKT/PKB at Serine 473 (a direct target of mTORC2), was quantified using methods like Western blotting or PathScan analysis.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- **Anti-proliferative Assays:** The effect of **PQR620** on cell growth was assessed across large panels of cancer cell lines.[\[8\]](#)[\[9\]](#) Cells were typically seeded in 96-well plates and exposed to a range of **PQR620** concentrations for a period of 72 hours. Cell viability was then measured using colorimetric assays (e.g., CCK-8) to determine the half-maximal inhibitory concentration (IC₅₀).[\[3\]](#)[\[9\]](#)

3.2 In Vivo Pharmacokinetic (PK) Studies

- Animal Model: Male C57BL/6J mice were used for PK evaluations.[\[1\]](#)[\[2\]](#)
- Dosing: A single oral dose of **PQR620** (e.g., 50 mg/kg) was administered.[\[1\]](#)[\[2\]](#)
- Sample Collection: At various time points post-administration (e.g., 30 minutes, 2 hours, up to 8 hours), blood, brain, and muscle tissues were collected.
- Analysis: The concentration of **PQR620** in the plasma and homogenized tissue samples was quantified using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). PK parameters including Cmax, Tmax, t1/2, and AUC were then calculated from the concentration-time profiles.[\[1\]](#)[\[2\]](#)

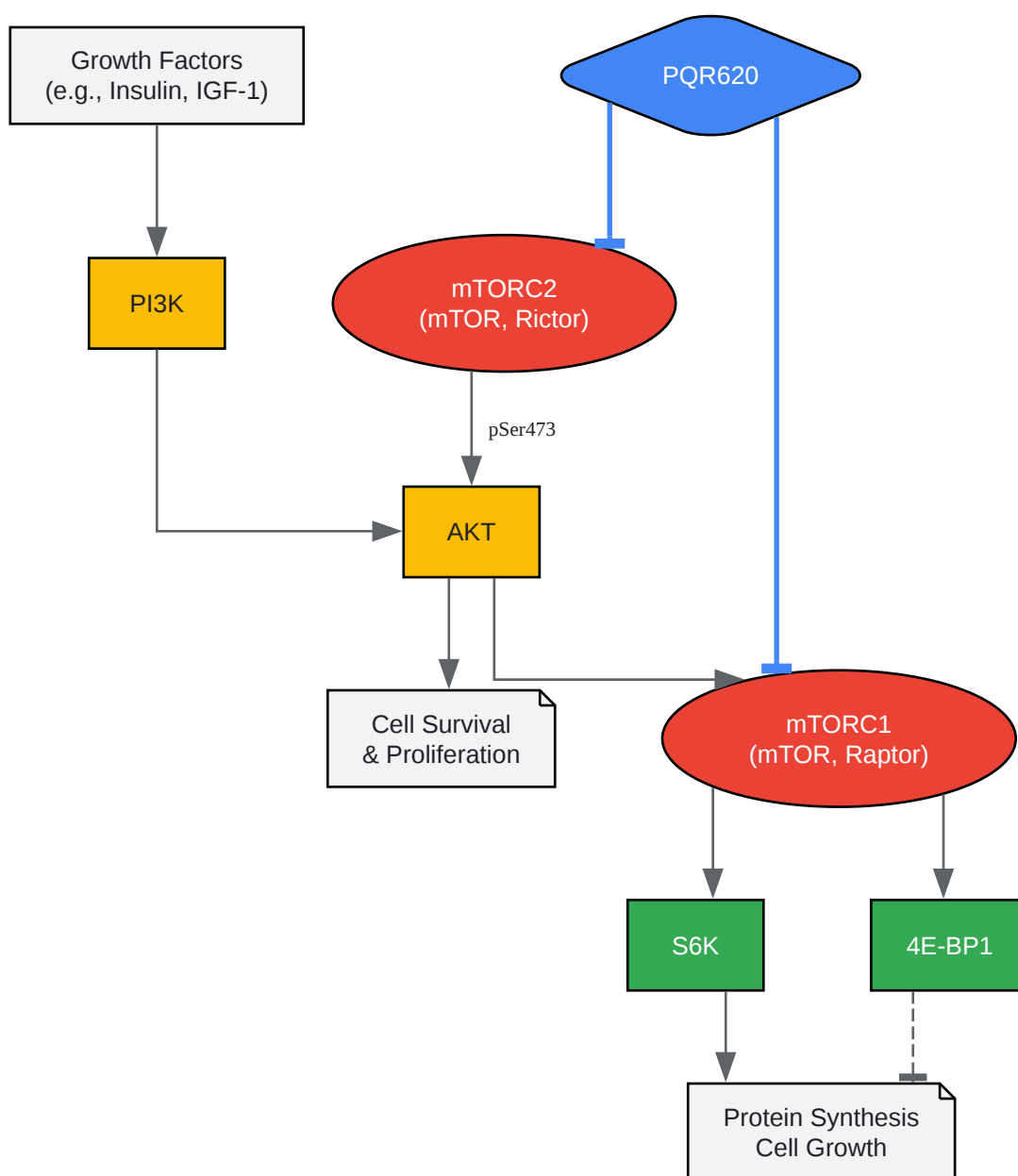
3.3 In Vivo Efficacy (Xenograft) Studies

- Animal Models: Studies utilized immunodeficient mice (e.g., NOD-Scid or SCID mice) to allow for the growth of human tumor xenografts.[\[9\]](#)[\[10\]](#)
- Tumor Implantation: Human cancer cells (e.g., OVCAR-3, SU-DHL-6, or primary pNSCLC-1 cells) were subcutaneously inoculated into the flanks of the mice.[\[9\]](#)[\[10\]](#)
- Treatment: Once tumors reached a specified volume (e.g., 100-150 mm³), mice were randomized into control (vehicle) and treatment groups.[\[9\]](#)[\[10\]](#) **PQR620** was administered orally at a specified dose and schedule (e.g., 30-100 mg/kg, daily).[\[9\]](#)[\[10\]](#)
- Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors were excised and weighed.[\[10\]](#) Pharmacodynamic assessments, such as Western blotting of tumor lysates to confirm mTOR pathway inhibition, were also performed.[\[10\]](#)

Signaling Pathways and Experimental Workflows

4.1 **PQR620** Mechanism of Action in the mTOR Signaling Pathway

The diagram below illustrates the central role of mTOR in cell signaling and the inhibitory action of **PQR620** on both mTORC1 and mTORC2 complexes.

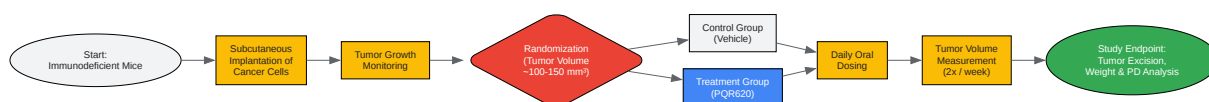


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Caption: **PQR620** inhibits both mTORC1 and mTORC2 complexes.

4.2 General Workflow for In Vivo Xenograft Efficacy Studies

This diagram outlines the typical experimental process for evaluating the anti-tumor efficacy of **PQR620** in a mouse xenograft model.

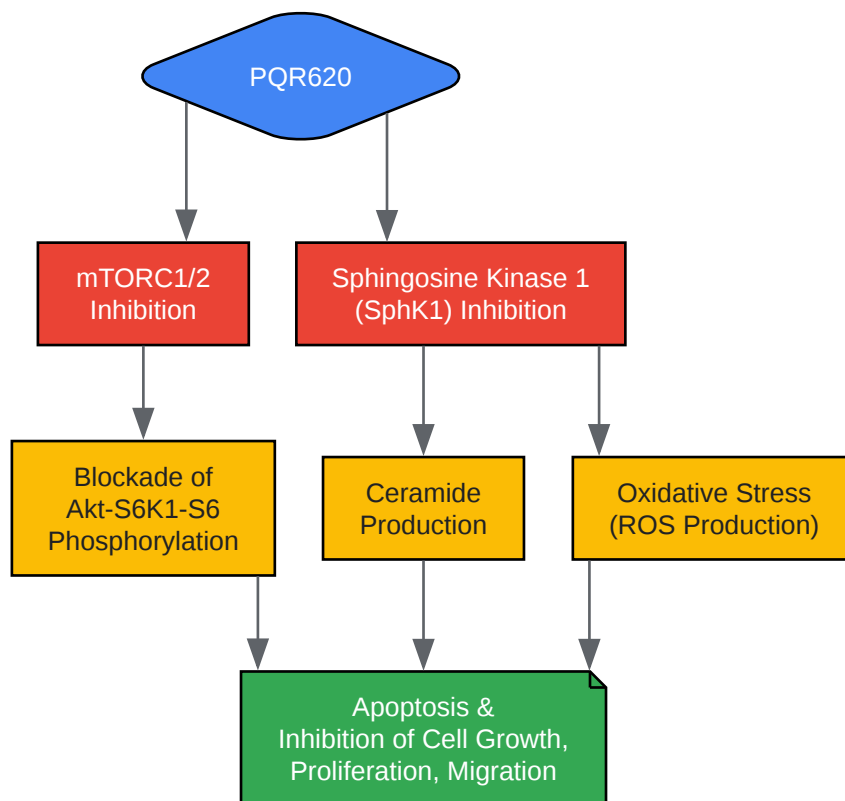


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Caption: Workflow for preclinical in vivo xenograft studies.

4.3 Proposed Dual Mechanism of **PQR620** in NSCLC

In Non-Small Cell Lung Cancer (NSCLC) cells, **PQR620** has been shown to exert its anti-tumor effects through both mTOR-dependent and mTOR-independent pathways.



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Caption: Dual mechanism of **PQR620** in NSCLC cells.

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